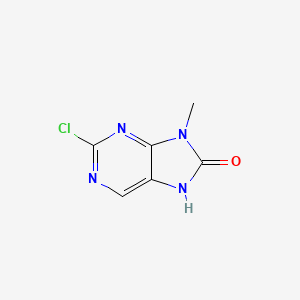

2-Chloro-9-methyl-7H-purin-8(9H)-one

Overview

Description

2-Chloro-9-methyl-7H-purin-8(9H)-one is a useful research compound. Its molecular formula is C6H5ClN4O and its molecular weight is 184.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-9-methyl-7H-purin-8(9H)-one is a purine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting viral infections and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and research findings.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The chlorine atom in the compound can engage in nucleophilic substitution reactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound can intercalate into nucleic acids, affecting their structure and function, which is critical for its role in anticancer activity.

Applications in Research

This compound has several notable applications:

- Medicinal Chemistry : It is utilized as a precursor for synthesizing antiviral and anticancer agents. Derivatives of this compound have demonstrated efficacy against various viral infections and several cancer cell lines.

- Biochemistry : The compound aids in studying enzyme mechanisms related to purine metabolism, providing insights into metabolic pathways.

- Chemical Biology : It serves as a probe for investigating interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids.

Antiviral and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance, studies have shown that certain derivatives can inhibit the FLT3 kinase, which is implicated in acute myeloid leukemia (AML). These compounds demonstrated nanomolar potency in cellular assays, effectively suppressing downstream signaling pathways associated with cancer progression .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE). A series of derivatives showed moderate inhibitory activities against AChE, highlighting potential implications for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

A comparison with similar purine derivatives reveals unique properties attributed to the presence of both chlorine and methyl groups in this compound. This structural configuration enhances its reactivity and specificity towards biological targets compared to other purines lacking these substituents.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and methyl groups | Antiviral, anticancer |

| 9-Methyl-3H-purin-6(9H)-one | Lacks chlorine | Different reactivity |

| 2-Chloro-3H-purin-6(9H)-one | Lacks methyl group | Altered chemical properties |

| 2,6-Dichloro-9-methyl-3H-purin | Additional chlorine substituent | Varied biological activity |

Case Studies

- FLT3 Inhibition in AML : A study focused on the structure-activity relationship (SAR) of various purine derivatives revealed that modifications at positions 7 and 9 significantly enhanced selectivity towards FLT3 kinase inhibition. The most promising compound demonstrated effective inhibition in cellular models .

- Neuroprotective Potential : Another investigation highlighted the synthesis of novel derivatives based on this compound that exhibited promising AChE inhibition. These findings suggest potential therapeutic applications in treating Alzheimer's disease .

Scientific Research Applications

Cancer Treatment

One of the primary applications of 2-Chloro-9-methyl-7H-purin-8(9H)-one is in cancer therapy, particularly as a kinase inhibitor:

- Cyclin-dependent Kinases (CDKs): The compound has shown potential in inhibiting CDK4, which is crucial for cell cycle regulation. Inhibition of CDK4 can lead to reduced proliferation of cancer cells, making it a target for therapeutic development against various cancers, including acute myeloid leukemia (AML) .

- FLT3 Kinase Inhibition: Studies indicate that derivatives of this compound can selectively inhibit FLT3 kinase, which is often mutated in AML. The structure-activity relationship (SAR) studies have demonstrated that modifications at positions 7 and 9 can enhance selectivity towards FLT3 . For instance, substituents at these positions have been optimized to improve efficacy against FLT3-positive AML cells, showing promising results in preclinical models .

Antiviral Activity

Recent research has also explored the antiviral potential of this compound:

- Mechanism of Action: Its derivatives are being investigated for their ability to inhibit viral enzymes, which could be beneficial against specific viral pathogens. This includes studies focusing on how these compounds interact with viral replication processes .

Synthesis and Chemical Modifications

The synthesis of this compound can be achieved through various chemical pathways, often involving chlorination and alkylation reactions on purine derivatives. The ability to modify the compound's structure allows researchers to tailor its biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-7-methyl-7H-purin-8(9H)-one | Methyl group at position 7 | Different biological activity profile |

| This compound | Methyl group at position 9 | Variability in kinase inhibition |

| 6-Chloro-8-substituted purines | Chlorine at position 6 | Broader range of biological activities |

| 2,6-Dichloropurine | Two chlorine substituents | Enhanced reactivity due to multiple halogen atoms |

| 2-Chloro-9-(2-deoxy-D-arabinofuranosyl)purine | Sugar moiety addition | Increased solubility and potential as nucleoside |

This table illustrates how variations in substituents can lead to distinct biological activities and therapeutic potentials.

Case Studies and Research Findings

Research findings highlight the significance of structural modifications in enhancing the efficacy of this compound:

- FLT3 Inhibitors Development: A study reported the design of new trisubstituted purines as FLT3 inhibitors, demonstrating that specific modifications could yield compounds with enhanced selectivity and potency against FLT3-positive AML cells .

- Kinase Inhibition Studies: Other studies have focused on the interaction between this compound and various kinases, revealing insights into its mechanism of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-Chloro-9-methyl-7H-purin-8(9H)-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution and alkylation. For example, alkylation with bromoethane under controlled temperatures (60–80°C) in anhydrous dimethylformamide (DMF) can improve yield . Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agents) are critical to minimize by-products like N-over-O alkylation. Reaction progress should be monitored via TLC (Rf values) or HPLC .

Q. How can researchers confirm the purity and structural identity of the compound?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is achievable with recrystallization from ethanol/water mixtures .

- Structural Verification :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 3.4–3.6 ppm (N–CH₃), δ 8.1–8.3 ppm (purine H).

- Mass Spectrometry : ESI-MS (positive mode) should yield [M+H]⁺ at m/z 198.6 (C₆H₇ClN₄O) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Common Impurities :

- Dehalogenation by-products : Due to incomplete chlorination.

- N-Methylation isomers : From competing alkylation at N3 vs. N9 positions.

- Mitigation :

- Use excess chlorinating agents (e.g., POCl₃) at 110°C for 6–8 hours .

- Optimize reaction time/temperature to favor N9 selectivity.

- Purify via flash chromatography (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric form or substitution pattern?

- Methodology :

- Grow single crystals via slow evaporation (DMF/water 1:1) .

- Use SHELXL for refinement: Key parameters include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .

- Mercury software (Cambridge Crystallographic Data Centre) can visualize H-bonding networks and π-π stacking interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17). The chlorine and methyl groups may occupy hydrophobic pockets, while the purine core forms H-bonds with catalytic lysine residues.

- MD Simulations : GROMACS can assess binding stability (RMSD <2 Å over 50 ns trajectories) .

Q. What strategies address discrepancies in biological activity data across studies?

- Root Causes :

- Variability in assay conditions (e.g., ATP concentration in kinase assays).

- Solubility differences (DMSO vs. aqueous buffers).

- Solutions :

- Standardize protocols: Use 10% DMSO for stock solutions and IC₅₀ determination via dose-response curves.

- Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Properties

IUPAC Name |

2-chloro-9-methyl-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-4-3(9-6(11)12)2-8-5(7)10-4/h2H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUVVSFIAPUPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.